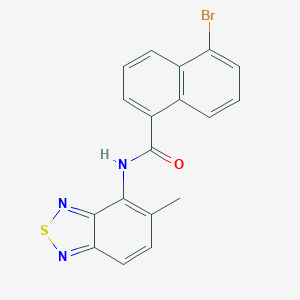
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide involves its ability to bind to specific proteins and modulate their activity. This compound has been found to bind to a range of proteins, including kinases, phosphatases, and transcription factors. By binding to these proteins, 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can alter their activity and affect various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide are diverse and depend on the specific protein targets. This compound has been found to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, it has been found to modulate the activity of various signaling pathways, including MAPK, PI3K/Akt, and NF-κB.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in lab experiments is its high specificity for certain protein targets. This allows researchers to investigate the effects of modulating specific proteins without affecting other cellular processes. However, one limitation is that the effects of this compound can be cell-type specific, meaning that its effects may vary depending on the cell type being studied.
Future Directions
There are several future directions for the study of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide. One area of interest is the investigation of its potential as a therapeutic agent for various diseases. This compound has been found to have anti-cancer activity, and further research may reveal its potential as a treatment for other diseases such as inflammation and neurodegenerative disorders. In addition, there is ongoing research into the development of new compounds based on the structure of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide, which may have even greater specificity and activity for certain protein targets.
Synthesis Methods
The synthesis of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-amine with 5-bromo-1-naphthalene carboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide as a white solid with a high yield.
Scientific Research Applications
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been found to be a useful tool for investigating the interactions between various proteins, including those involved in signal transduction pathways and gene regulation.
properties
Product Name |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide |
|---|---|
Molecular Formula |
C18H12BrN3OS |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrN3OS/c1-10-8-9-15-17(22-24-21-15)16(10)20-18(23)13-6-2-5-12-11(13)4-3-7-14(12)19/h2-9H,1H3,(H,20,23) |
InChI Key |
KNGQAJABVRGPBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)

![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)






![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)